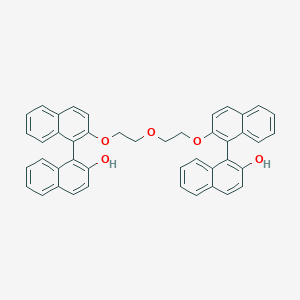
1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole, also known as PSMAI, is a synthetic compound that belongs to the indole family. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine. PSMAI is a highly potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole is a highly potent and selective inhibitor of GSK-3β. GSK-3β plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole binds to the ATP-binding site of GSK-3β, which inhibits its activity. This leads to the activation of various signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has been shown to have various biochemical and physiological effects. Inhibition of GSK-3β activity by 1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole leads to the activation of various signaling pathways that are involved in cell survival and proliferation. 1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has also been shown to have anti-inflammatory effects. In addition, 1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has several advantages for lab experiments. It is a highly potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. 1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has also been shown to have good bioavailability and pharmacokinetic properties. However, 1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has some limitations for lab experiments. It is a synthetic compound, which makes it more expensive than natural compounds. In addition, 1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has not been extensively studied for its potential side effects.
Orientations Futures
1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has several potential future directions. It can be further studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, cancer, and diabetes. 1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole can also be studied for its potential applications in the treatment of mood disorders such as depression and bipolar disorder. In addition, 1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole can be further modified to improve its pharmacokinetic properties and reduce its potential side effects.
Méthodes De Synthèse
1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole can be synthesized using a multi-step process that involves the reaction of 2-phenylsulfinylacetic acid with phenylsulfonyl chloride to form 2-phenylsulfonylacetic acid. The resulting compound is then reacted with acetic anhydride to produce 2-(phenylsulfonyl)-3-acetyl-1H-indole. Finally, the compound is reduced using sodium borohydride to obtain 1-(phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has been extensively studied for its potential applications in the field of medicine. GSK-3β plays a crucial role in various diseases such as Alzheimer's disease, cancer, and diabetes. 1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has been shown to inhibit GSK-3β activity, which makes it a promising candidate for the treatment of these diseases. 1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole has also been studied for its potential applications in the treatment of mood disorders such as depression and bipolar disorder.
Propriétés
Nom du produit |
1-(Phenylsulfonyl)-2-(phenylsulfinylmethyl)-3-acetyl-1H-indole |
|---|---|
Formule moléculaire |
C23H19NO4S2 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
1-[2-(benzenesulfinylmethyl)-1-(benzenesulfonyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C23H19NO4S2/c1-17(25)23-20-14-8-9-15-21(20)24(30(27,28)19-12-6-3-7-13-19)22(23)16-29(26)18-10-4-2-5-11-18/h2-15H,16H2,1H3 |
Clé InChI |
PQEZXYWGOOHKRU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)CS(=O)C4=CC=CC=C4 |
SMILES canonique |
CC(=O)C1=C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)CS(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)
![5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)


![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)
![12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one](/img/structure/B287804.png)

![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)


![1-Chloro-7-{4-[(1-chloro-7-isoquinolinyl)oxy]butoxy}isoquinoline](/img/structure/B287814.png)
